molecular formula C11H17N3 B13254627 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane

8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane

Cat. No.: B13254627
M. Wt: 191.27 g/mol
InChI Key: PXDIRHOCWRYTOP-UHFFFAOYSA-N
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Description

8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[34]octane is a heterocyclic compound featuring a spiro structure with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane typically involves the condensation of a pyrazole derivative with an appropriate spirocyclic precursor. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 6-azaspiro[3.4]octane-1,3-dione under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).

Major Products

Scientific Research Applications

8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound interacts with DNA and various cellular proteins, disrupting normal cellular functions and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various metal ions and its potential as a versatile building block in synthetic chemistry further distinguish it from other similar compounds .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

8-(1-methylpyrazol-3-yl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C11H17N3/c1-14-6-3-10(13-14)9-7-12-8-11(9)4-2-5-11/h3,6,9,12H,2,4-5,7-8H2,1H3

InChI Key

PXDIRHOCWRYTOP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2CNCC23CCC3

Origin of Product

United States

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